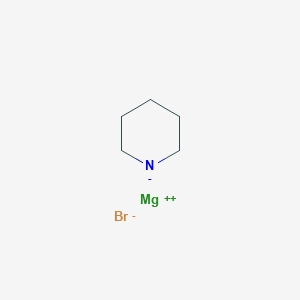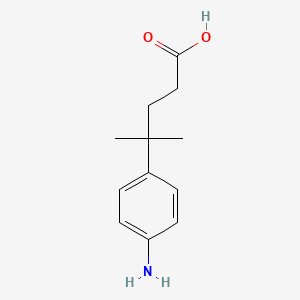![molecular formula C13H20N2O B14708219 N-[3-(Dimethylamino)-1-phenylpropyl]acetamide CAS No. 14611-93-9](/img/structure/B14708219.png)
N-[3-(Dimethylamino)-1-phenylpropyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(Dimethylamino)-1-phenylpropyl]acetamide is an organic compound with the molecular formula C13H20N2O. It is known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a dimethylamino group attached to a phenylpropyl chain, which is further connected to an acetamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Dimethylamino)-1-phenylpropyl]acetamide typically involves the amidation reaction between a carboxylic acid derivative and an amine. One common method is the reaction of 3-(dimethylamino)-1-phenylpropylamine with acetic anhydride or acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the generated acid by-products .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[3-(Dimethylamino)-1-phenylpropyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Amides, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted amides and related compounds.
Scientific Research Applications
N-[3-(Dimethylamino)-1-phenylpropyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in polymerization reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a sodium channel blocker and its role in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polyurethane foams and as a surfactant in various formulations
Mechanism of Action
The mechanism of action of N-[3-(Dimethylamino)-1-phenylpropyl]acetamide involves its interaction with molecular targets such as sodium channels. By blocking these channels, the compound can modulate the flow of sodium ions, which is crucial in various physiological processes. This action makes it a potential candidate for the development of drugs targeting neurological disorders .
Comparison with Similar Compounds
Similar Compounds
- 3-(Dimethylamino)-1-phenylpropyl acetate hydrochloride
- N-[3-(Dimethylamino)propyl]acrylamide
- Fatty acid dimethylaminopropyl amides
Uniqueness
N-[3-(Dimethylamino)-1-phenylpropyl]acetamide stands out due to its specific structural features, which confer unique chemical reactivity and biological activity. Its ability to act as a sodium channel blocker and its diverse applications in various fields make it a compound of significant interest .
Properties
CAS No. |
14611-93-9 |
|---|---|
Molecular Formula |
C13H20N2O |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
N-[3-(dimethylamino)-1-phenylpropyl]acetamide |
InChI |
InChI=1S/C13H20N2O/c1-11(16)14-13(9-10-15(2)3)12-7-5-4-6-8-12/h4-8,13H,9-10H2,1-3H3,(H,14,16) |
InChI Key |
MVDRWMDRCQLBLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(CCN(C)C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


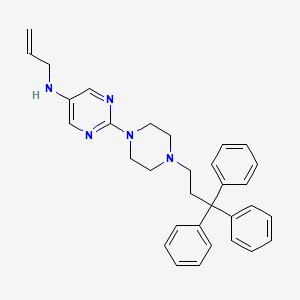

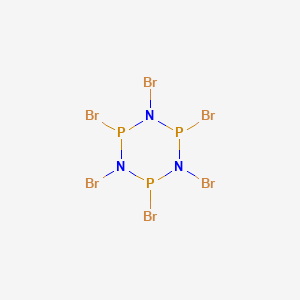
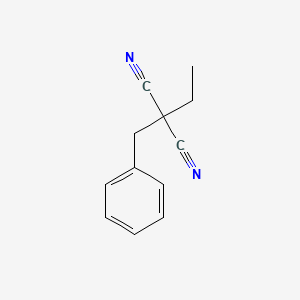
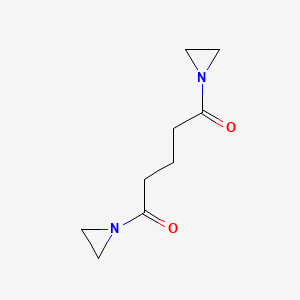
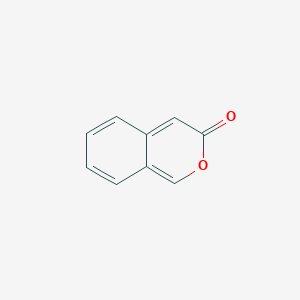
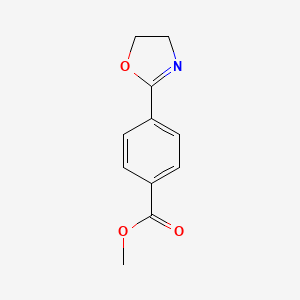
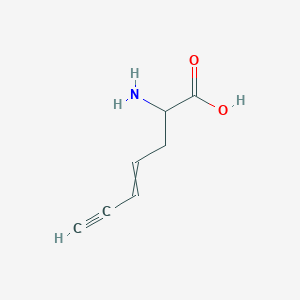
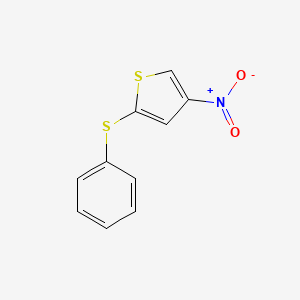

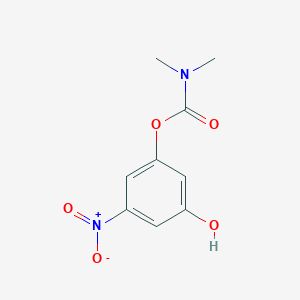
![Ethene, 1,1'-[1,2-ethanediylbis(oxy-2,1-ethanediylsulfonyl)]bis-](/img/structure/B14708213.png)
